(E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide
Description
(E)-N-Benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide backbone with a benzyl group at the N-position, a chlorine atom at the 3-position, and a hydroxylamine group at the N'-position. Its molecular formula is C₁₄H₁₂ClN₂O, with a molecular weight of 265.71 g/mol (calculated from structural analogues in ).
Propriétés
IUPAC Name |
N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-4-7-12(9-13)14(17-18)16-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXTCUDAZRFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of benzyl-3-chlorobenzamide.
Reduction: Formation of N-benzyl-N’-hydroxybenzene-1-carboximidamide.
Substitution: Formation of N-benzyl-3-substituted-N’-hydroxybenzene-1-carboximidamide derivatives.
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits notable antimicrobial activity , making it a candidate for further research in the development of new antibiotics. Studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research indicates that derivatives of N'-hydroxybenzamidines, including (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide, show promising results in inhibiting bacterial growth. For example:
- In vitro tests have shown that compounds similar to (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide possess minimal inhibitory concentrations (MIC) in the low µg/mL range against Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain substituted derivatives demonstrated excellent antibacterial activity, with some exhibiting MIC values comparable to established antibiotics .
Synthesis and Derivative Exploration
The synthesis of (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide involves several chemical reactions that yield various derivatives with potential enhanced biological activities. The compound can be synthesized through a multi-step process involving:
- The reaction of 3-chlorobenzonitrile with hydroxylamine in the presence of a base such as triethylamine .
- Subsequent derivatization to explore structure-activity relationships (SAR) which can lead to the identification of more potent analogs.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide along with its derivatives against various pathogens:
- The compound was tested against Klebsiella pneumoniae, Escherichia coli, and Candida albicans, showing moderate to strong inhibition .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide | S. aureus | 1 |
| E. coli | 2 | |
| K. pneumoniae | 4 |
Case Study 2: Structure-Activity Relationship Studies
In another study focusing on SAR, researchers modified the benzyl group and assessed the impact on antibacterial potency:
Mécanisme D'action
The mechanism of action of (E)-N-benzyl-3-chloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme.
Alteration of cellular processes: By affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Key Structural and Functional Features:
- E-configuration : The anti arrangement of the benzyl and hydroxylamine groups across the C=N bond stabilizes the molecule via intramolecular hydrogen bonding .
- Role as an Intermediate: Like its non-benzylated analogue (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide (C₇H₇ClN₂O), it serves as a precursor for synthesizing 1,2,4-oxadiazoles, which exhibit anti-HIV and antimicrobial activities .
- Crystallography : The compound crystallizes in a triclinic system (space group P1) with two molecules per asymmetric unit, forming extended hydrogen-bonded chains (N–H⋯O and O–H⋯N interactions) that influence its solid-state stability .
Comparison with Structural Analogues
Structural Features and Substitution Patterns
Key Observations :
- Halogen substitution (Cl) at position 3 is conserved across analogues, but additional halogens (e.g., 2,5-dichloro) may enhance electron-withdrawing effects, altering reactivity in oxadiazole synthesis .
- Functional groups like amino (NH₂) or ethoxy-dimethylamino introduce polarity or charge, impacting solubility and biological targeting .
Physicochemical Properties
Notable Trends:
Activité Biologique
(E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group and a chloro substituent on the benzene ring, which are critical for its biological activity. The configuration across the C=N double bond is E , indicating that the -OH group and the benzene ring are positioned on opposite sides, which can influence its interaction with biological targets .
The precise mechanism of action for (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide has not been fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity through hydrogen bonding or electrostatic interactions facilitated by the chlorine atom. The compound's lipophilicity, enhanced by the benzyl group, may aid in its cellular uptake.
Anticancer Properties
Recent studies indicate that (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against murine leukemia WEHI-3 cells, with structure-activity relationship analyses revealing that N-substituted benzyl derivatives possess stronger inhibitory effects compared to their non-substituted counterparts .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| WEHI-3 | < 10 | Significant inhibition |
| HeLa | < 5 | High cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the electron-withdrawing chlorine atom is believed to enhance its antibacterial efficacy .
Case Studies
-
Cytotoxicity in Cancer Models :
- A study conducted on various cancer cell lines demonstrated that (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide effectively reduced cell viability in a dose-dependent manner. The compound was particularly potent against leukemia cells, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Testing :
Structure-Activity Relationship (SAR)
The SAR studies have highlighted key structural features essential for biological activity:
- Chloro Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to target proteins.
- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.
- Benzyl Moiety : This group is crucial for enhancing cellular penetration and modulating receptor interactions.
Q & A
Basic: What are the key structural features of (E)-N-benzyl-3-chloro-N'-hydroxybenzene-1-carboximidamide as determined by X-ray crystallography?
The compound crystallizes in the orthorhombic system with a single molecule in the asymmetric unit. The E configuration across the C=N bond is confirmed, where the hydroxyl group and benzene ring occupy opposite sides of the double bond. The hydroxy group’s hydrogen atom is oriented away from the NH₂ group, preventing intramolecular hydrogen bonding. Intermolecular N–H⋯N and O–H⋯N hydrogen bonds form inversion dimers (R₂²(10) motifs) and extend into C(3) chains, stabilizing the crystal lattice .
Advanced: How do intermolecular interactions influence the supramolecular architecture of this compound?
The packing is governed by strong N–H⋯N hydrogen bonds (2.06–2.22 Å) between the amidoxime groups, creating inversion dimers. These dimers are further linked via O–H⋯N interactions (1.88 Å) into helical chains along the crystallographic axis. This hierarchical assembly impacts solubility and thermal stability, which are critical for designing co-crystals or tuning solid-state reactivity. Comparative analysis with analogs (e.g., 3-chloro-N′-hydroxybenzene-1-carboximidamide) reveals that substituents like the benzyl group sterically influence packing density .
Basic: What synthetic routes are employed to prepare N′-hydroxybenzamidine derivatives like this compound?
The compound is synthesized via condensation reactions between 3-chlorobenzonitrile derivatives and hydroxylamine under basic conditions. Key steps include:
- Step 1 : Activation of the nitrile group with hydroxylamine hydrochloride in ethanol/water (pH 9–10).
- Step 2 : Isolation of the amidoxime intermediate via recrystallization (yield: ~65–75%).
- Step 3 : Introduction of the benzyl group through nucleophilic substitution or reductive amination, monitored by TLC/HPLC .
Advanced: How can researchers resolve contradictions in crystallographic data between amidoxime derivatives?
Discrepancies in hydrogen-bonding patterns (e.g., dimer vs. chain motifs) may arise from polymorphism or solvent effects. To address this:
- Use temperature-dependent crystallography to assess phase transitions.
- Cross-validate with DFT calculations to compare energetically favored packing modes.
- Employ complementary techniques like solid-state NMR to probe hydrogen bonding .
Basic: What methodologies evaluate the antimicrobial activity of this compound?
Antimicrobial efficacy is assessed using:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Structure-Activity Relationship (SAR) studies comparing halogen-substituted analogs (e.g., 3-fluoro or 3-bromo derivatives) .
Advanced: How can computational methods predict the reactivity of this amidoxime?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the N–O bond to predict radical scavenging potential.
- Molecular Docking : Models interactions with biological targets (e.g., HIV protease) by analyzing hydrogen-bonding and hydrophobic contacts.
- MD Simulations : Assess stability of supramolecular assemblies in solution, guiding solvent selection for synthesis .
Basic: What chromatographic techniques optimize purity for this compound?
- Reverse-Phase HPLC : Using a C18 column (acetonitrile/water gradient) to achieve >95% purity.
- Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) for intermediate purification.
- Recrystallization : Ethanol/water (8:2) yields crystals suitable for X-ray analysis .
Advanced: What strategies mitigate regioselectivity challenges during benzyl group introduction?
- Protecting Group Strategy : Temporarily block the hydroxylamine group with tert-butyldimethylsilyl (TBS) to direct benzylation to the desired nitrogen.
- Catalytic Methods : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if aryl halide precursors are involved.
- Kinetic Control : Optimize reaction temperature (0–5°C) to favor mono-substitution .
Basic: How is the E/Z configuration confirmed experimentally?
- X-ray Crystallography : Direct visualization of the C=N bond geometry.
- NOESY NMR : Absence of cross-peaks between the hydroxyl proton and benzyl group confirms the E isomer.
- IR Spectroscopy : Stretching frequencies of the N–O bond (950–970 cm⁻¹) correlate with configuration .
Advanced: What are the implications of crystal packing on drug formulation?
The C(3) chains formed via hydrogen bonding may reduce dissolution rates, impacting bioavailability. Strategies to address this include:
- Co-crystallization with carboxylic acids to modify packing.
- Nano-formulation (e.g., liposomes) to enhance solubility.
- Polymorph Screening to identify metastable forms with higher solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
